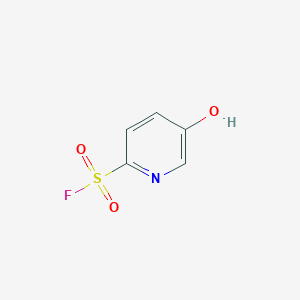

5-Hydroxypyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIIEOZRFGVTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Sulfonyl Fluorides in Contemporary Synthesis and Functionalization

Sulfonyl fluorides have become crucial intermediates and building blocks in a multitude of scientific fields, including organic synthesis, drug discovery, and materials science. researchgate.net Their rise to prominence is largely due to a unique balance of stability and reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and reduction. nih.govnih.gov This robustness allows them to be carried through multi-step syntheses and be present in molecules under physiological conditions with minimal degradation. nih.gov

In organic synthesis, sulfonyl fluorides are versatile precursors for creating a variety of sulfur-containing compounds like sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cn Their reactivity can be controllably unleashed, often under specific catalytic conditions, to form strong covalent bonds. acs.org This controlled reactivity makes them invaluable for late-stage functionalization of complex molecules, a critical process in drug development. researchgate.net

Furthermore, sulfonyl fluorides have been identified as "privileged warheads" in chemical biology. nih.govrsc.org They can act as covalent modifiers of proteins by reacting with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine, not just the more commonly targeted cysteine. acs.orgrsc.orgrsc.org This broader reactivity spectrum significantly expands the portion of the proteome that can be targeted for therapeutic intervention or for the development of chemical probes to study protein function. rsc.org

The following table summarizes the key properties and applications of sulfonyl fluorides:

| Property | Description | Application |

| Stability | Resistant to hydrolysis, reduction, and thermolysis. nih.govacs.org | Multi-step synthesis, biocompatible probes. nih.gov |

| Reactivity | Can be activated to react with a wide range of nucleophiles. acs.org | Covalent inhibitors, SuFEx chemistry. rsc.orgenamine.net |

| Target Scope | Reacts with multiple amino acid residues (Ser, Thr, Tyr, Lys, His). acs.orgrsc.org | Probing a wider range of the proteome. rsc.org |

Overview of Pyridine Based Sulfonyl Fluorides As Research Scaffolds

The pyridine (B92270) ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals, agrochemicals, and functional materials. Its presence can impart desirable properties such as aqueous solubility, hydrogen bonding capability, and the ability to engage in various biological interactions. When a sulfonyl fluoride (B91410) group is attached to a pyridine ring, the resulting scaffold combines the advantageous properties of both moieties.

Pyridine-based sulfonyl fluorides are valuable research tools and building blocks. For instance, pyridine-4-sulfonyl fluoride has been utilized as a reagent for labeling and analyzing proteins. smolecule.com It can selectively react with serine and threonine residues, introducing a charged tag that facilitates protein purification via affinity chromatography and analysis by mass spectrometry. smolecule.com This highlights the utility of these scaffolds in proteomics and chemical biology for understanding protein structure and function.

The electronic nature of the pyridine ring can also influence the reactivity of the attached sulfonyl fluoride group. The electron-withdrawing character of the pyridine ring can modulate the electrophilicity of the sulfur center, potentially fine-tuning its reactivity towards nucleophiles. This tunable reactivity is a key feature in the design of specific covalent inhibitors and chemical probes.

Historical Development and Evolution of Sulfur Vi Fluoride Exchange Sufex Chemistry

The full potential of sulfonyl fluorides was unlocked with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014. nih.govuga.edu Positioned as a next-generation "click chemistry" reaction, SuFEx describes the highly efficient and specific reaction of a sulfonyl fluoride with a nucleophile to form a new covalent bond, displacing the fluoride ion. nih.govuga.edu

While the fundamental reactivity of sulfonyl fluorides had been known for decades, the work by Sharpless and colleagues revitalized interest by framing it within the powerful and accessible "click chemistry" concept. nih.govresearchgate.net The initial CuAAC (copper-catalyzed azide-alkyne cycloaddition) click reaction was transformative, but SuFEx offered a distinct set of advantages, being a metal-free process with a different scope of reactivity. uga.edu

The evolution of SuFEx has been rapid, expanding from simple connections to applications in polymer synthesis, materials science, and bioconjugation. researchgate.netgrantome.com The development of new catalysts and reaction conditions has broadened the range of nucleophiles that can participate in SuFEx reactions, further enhancing its versatility. grantome.com This powerful ligation chemistry has found widespread use in drug discovery for the rapid assembly of compound libraries and for covalently linking molecules to biological targets. uga.eduresearchgate.net

The timeline below highlights key milestones in the development of SuFEx chemistry:

Pre-2014: The synthesis and basic reactivity of sulfonyl fluorides are known but underutilized in broader synthetic applications. nih.govresearchgate.net

2014: K. Barry Sharpless and coworkers introduce the concept of Sulfur(VI) Fluoride Exchange (SuFEx) as a new click chemistry platform. nih.govuga.edu

Post-2014: Rapid expansion of SuFEx applications in polymer chemistry, materials science, bioconjugation, and drug discovery. researchgate.netgrantome.com Development of new SuFExable hubs and catalytic systems.

Rationale for In Depth Investigation of 5 Hydroxypyridine 2 Sulfonyl Fluoride

Strategies for the Direct Construction of the Sulfonyl Fluoride Moiety

The direct formation of the arylsulfonyl fluoride moiety is an efficient approach, often employed in late-stage functionalization. mdpi.com These strategies involve the assembly of the sulfonyl fluoride group from various sulfur-containing and sulfur-free starting materials through a range of chemical transformations.

A direct and underexplored route to sulfonyl fluorides involves the use of stable and readily available sulfonic acids and their corresponding salts. nih.gov This approach avoids the need for oxidation steps or more specialized precursors. nih.gov Traditional methods often require a two-step process involving the conversion of the sulfonic acid to a sulfonyl chloride intermediate, followed by a halogen exchange reaction. nih.gov However, recent advancements have enabled direct, one-pot conversions.

One strategy employs thionyl fluoride (SOF2) for the deoxyfluorination of sulfonic acid sodium salts, providing sulfonyl fluorides in high yields (90-99%) within an hour. nih.govrsc.org Another complementary method utilizes the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts, resulting in good to excellent yields (41-94%). nih.govrsc.orgresearchgate.net This method is notable for its mild reaction conditions. rsc.orgresearchgate.net A one-pot, two-step procedure has also been developed using cyanuric chloride as a chlorinating agent and potassium bifluoride (KHF2) as the fluorine source to convert sulfonic acids and sulfonates into sulfonyl fluorides. mdpi.com

| Starting Material | Reagent(s) | Key Features | Yield Range |

| Sulfonic Acid Sodium Salts | Thionyl fluoride (SOF2) | Rapid reaction (1 hour) | 90-99% nih.govrsc.org |

| Sulfonic Acids / Salts | Xtalfluor-E® | Bench-stable solid reagent, mild conditions | 41-94% nih.govrsc.org |

| Sulfonic Acids / Sulfonates | Cyanuric chloride, KHF2 | One-pot, two-step procedure | Moderate to Good mdpi.com |

Sulfonamides serve as practical precursors for the synthesis of sulfonyl fluorides. A notable method involves the activation of sulfonamides with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) salt and magnesium chloride (MgCl2) to form a sulfonyl chloride intermediate. mdpi.comresearchgate.net This intermediate is then converted in situ to the corresponding sulfonyl fluoride by the addition of potassium fluoride (KF). mdpi.comresearchgate.net The reaction proceeds under mild conditions (e.g., in acetonitrile (B52724) at 60 °C) and demonstrates high chemoselectivity, allowing it to be used on complex molecules with various functional groups. mdpi.com

| Precursor | Reagents | Conditions | Key Features |

| Primary Sulfonamides | 1. Pyry-BF4, MgCl22. KF | MeCN, 60 °C | One-pot, high chemoselectivity mdpi.comresearchgate.net |

Thiols and disulfides are widely available starting materials for synthesizing sulfonyl fluorides. acs.orgresearchgate.net One approach involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to generate sulfonyl chloride intermediates, which are subsequently treated with potassium bifluoride (KHF2) to yield the sulfonyl fluoride product. mdpi.com

An environmentally benign electrochemical approach has also been developed. acs.orgresearchgate.net This method utilizes thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluorine source. acs.orgresearchgate.net The reaction is performed in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode, avoiding the need for stoichiometric chemical oxidants or catalysts. mdpi.comacs.org The process is effective for a broad range of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides under mild conditions. researchgate.net Another method uses hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides, which can then be converted to sulfonyl fluorides. organic-chemistry.org This method is noted for its high yields and very short reaction times. organic-chemistry.org

| Starting Material | Method | Reagents/Conditions | Substrate Scope |

| Heteroaromatic Thiols | Two-step Oxidation/Fluorination | 1. NaOCl (aq)2. KHF2 | Heteroaromatics mdpi.com |

| Thiols / Disulfides | Electrochemical Oxidation | KF, Pyridine, MeCN/HCl (aq), Graphite/Steel electrodes | Alkyl, Benzyl, Aryl, Heteroaryl acs.orgresearchgate.net |

| Thiols / Disulfides | Oxidative Chlorination | H2O2, ZrCl4 in MeCN | Aromatic, Heterocyclic, Aliphatic organic-chemistry.org |

Grignard reagents provide a direct route for the synthesis of sulfonyl fluorides. The addition of alkyl, aryl, or heteroaryl Grignard reagents to a solution of sulfuryl fluoride (SO2F2) at room temperature affords the desired sulfonyl fluorides in moderate to good yields. mdpi.comrsc.org This one-pot fluorosulfurylation is versatile and accommodates various substituted phenylmagnesium bromide reagents. mdpi.com

A transition-metal-free, multicomponent reaction has been developed utilizing aryne precursors, secondary amines, and sulfuryl fluoride. nih.gov In this method, zwitterionic intermediates, formed from the reaction of arynes with amine nucleophiles, capture SO2F2 under mild conditions. nih.gov This provides a novel protocol for synthesizing 2-amino-substituted arenesulfonyl fluoride derivatives in good to excellent yields. mdpi.comnih.gov

| Precursor | Reagent(s) | Method | Product Type |

| Grignard Reagents | Sulfuryl fluoride (SO2F2) | One-pot fluorosulfurylation | Alkyl, Aryl, Heteroaryl Sulfonyl Fluorides mdpi.comrsc.org |

| Aryne Precursors | Secondary Amines, SO2F2 | Multicomponent Reaction | 2-Amino-substituted Arenesulfonyl Fluorides nih.gov |

Aryldiazonium salts, which are easily prepared from anilines, are versatile substrates for synthesizing arylsulfonyl fluorides. nih.gov A photocatalytic method has been described for the conversion of aryl diazonium salts to aryl sulfonyl fluorides via a visible light-induced electron transfer pathway. nih.gov Another prominent method involves a copper-catalyzed fluorosulfonylation reaction. mdpi.comcas.cn This approach uses a wide range of aryldiazonium salts with 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as the sulfur dioxide source and potassium bifluoride (KHF2) as the fluorine source. mdpi.comcas.cn The reaction proceeds at room temperature in the presence of a copper(II) chloride catalyst and a dipyridyl ligand. mdpi.com

| Starting Material | Method | Reagents/Catalyst | Key Features |

| Aryldiazonium Salts | Photocatalysis | Visible light photocatalyst | Mild, electron-transfer pathway nih.gov |

| Aryldiazonium Salts | Copper-Catalysis | DABSO, KHF2, CuCl2, dmbp | General, practical, room temperature mdpi.comcas.cn |

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis offers powerful and efficient pathways for the formation of C-SO2F bonds, often with broad functional group tolerance and mild reaction conditions. nih.gov Palladium and copper are the most commonly employed metals for these transformations. nih.gov

Palladium-catalyzed cross-coupling reactions are a key strategy. One such method involves the coupling of aryl bromides with DABSO to form sulfinate intermediates in situ. mdpi.com These intermediates are then converted to sulfonyl fluorides. More recently, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed. rsc.org This reaction uses sodium dithionite (B78146) (Na2S2O4) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions. rsc.org

Copper catalysis is also widely used, particularly in the fluorosulfonylation of aryldiazonium salts as detailed previously (Section 2.1.5). mdpi.comcas.cn The copper(I) species is proposed to reduce the diazonium salt to generate an aryl radical, which is then trapped by sulfur dioxide. mdpi.com This methodology is valued for its operational simplicity and the use of abundant starting materials. cas.cn

| Metal Catalyst | Starting Material | SO2 Source | Fluorine Source |

| Palladium | Aryl Bromides | DABSO | (not specified) mdpi.com |

| Palladium | Aryl Thianthrenium Salts | Na2S2O4 | NFSI rsc.org |

| Copper | Aryldiazonium Salts | DABSO | KHF2 mdpi.comcas.cn |

Iron-Catalyzed Fluorosulfonylation Reactions

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Recently, iron catalysis has been successfully applied to the fluorosulfonylation of alkenes, providing a pathway to functionalized alkyl sulfonyl fluorides. acs.org This approach demonstrates the feasibility of iron in mediating the formation of C–S and S–F bonds.

In a pioneering study, an iron-catalyzed fluorosulfonylation of alkenes was developed using sodium dithionite (Na₂S₂O₄) as both a sulfur dioxide (SO₂) source and a reductant, with N-fluorobenzenesulfonimide (NFSI) acting as the fluorine source. acs.org The reaction proceeds through a proposed mechanism involving a radical pathway. Initially, an electron transfer from Na₂S₂O₄ to the alkene substrate generates a radical intermediate and releases SO₂. This is followed by an intramolecular radical cyclization to form a carbon-centered radical, which is then trapped by SO₂ to produce a sulfonyl radical. The iron catalyst is proposed to reduce this sulfonyl radical to a sulfonyl anion, which is subsequently fluorinated by NFSI to yield the final product. acs.org This method is notable for forming multiple bonds in a single operation and avoiding the use of harsh metal reductants. acs.org

While this methodology has been demonstrated for the synthesis of lactam-functionalized alkyl sulfonyl fluorides, its application to the direct C-H fluorosulfonylation of pyridines is an area of ongoing research. The principles established, however, showcase the potential of iron catalysis for these transformations.

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| N-allyl-N-(4-methoxyphenyl)-2-methylpropanamide | Fe(acac)₂ (10 mol%), Ligand (15 mol%) | 85 |

| N-allyl-2-methyl-N-phenylpropanamide | Fe(acac)₂ (10 mol%), Ligand (15 mol%) | 78 |

| N-allyl-N-(4-fluorophenyl)-2-methylpropanamide | Fe(acac)₂ (10 mol%), Ligand (15 mol%) | 72 |

| N-allyl-N-(4-chlorophenyl)-2-methylpropanamide | Fe(acac)₂ (10 mol%), Ligand (15 mol%) | 68 |

| N-allyl-N-(3-chlorophenyl)-2-methylpropanamide | Fe(acac)₂ (10 mol%), Ligand (15 mol%) | 65 |

Bi(III) Redox-Neutral Catalysis in Sulfonyl Fluoride Formation

Bismuth(III) catalysis has emerged as a powerful tool for the synthesis of aryl and heteroaryl sulfonyl fluorides from boronic acids. nih.govorganic-chemistry.org This methodology operates through a redox-neutral catalytic cycle, meaning the bismuth center maintains its +3 oxidation state throughout the process, mimicking the elementary steps of transition metal catalysis. nih.govrsc.org

The reaction typically involves a well-defined organobismuth(III) catalyst, a (hetero)aryl boronic acid, a source of sulfur dioxide (SO₂), and an electrophilic fluorinating agent, such as Selectfluor. nih.govrsc.org The catalytic cycle is initiated by a transmetalation step where the aryl group from the boronic acid is transferred to the Bi(III) center. acs.orgorganic-chemistry.org This is followed by the insertion of SO₂ into the newly formed Bi-C bond, creating a bismuth sulfinate intermediate. nih.govorganic-chemistry.org The final step involves the oxidation of this intermediate by the fluorinating agent to afford the desired (hetero)aryl sulfonyl fluoride and regenerate the catalyst. acs.org

This method exhibits a broad substrate scope, accommodating a wide range of functional groups on both aryl and challenging heteroaryl boronic acids, and consistently provides good to excellent yields. organic-chemistry.org The ability to isolate key catalytic intermediates has provided strong support for the proposed redox-neutral mechanism. acs.org

| Aryl Boronic Acid | Catalyst | Fluorinating Agent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Bi(III) complex with bis-aryl sulfone ligand | Selectfluor | 95 |

| 4-Methoxyphenylboronic acid | Bi(III) complex with bis-aryl sulfone ligand | Selectfluor | 92 |

| 4-Trifluoromethylphenylboronic acid | Bi(III) complex with bis-aryl sulfone ligand | Selectfluor | 88 |

| Thiophene-2-boronic acid | Bi(III) complex with bis-aryl sulfone ligand | Selectfluor | 75 |

| Pyridine-3-boronic acid | Bi(III) complex with bis-aryl sulfone ligand | Selectfluor | 68 |

Palladium-Catalyzed Transformations

Palladium catalysis provides a mild and efficient one-pot method for synthesizing sulfonyl fluorides from readily available aryl and heteroaryl bromides. colab.ws This process avoids the need to prepare and isolate more sensitive intermediates like sulfonyl chlorides. colab.ws

The transformation involves an initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, most commonly 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). colab.ws This step generates an intermediate aryl sulfinate species. Without isolation, this intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. colab.ws The reaction demonstrates excellent functional group tolerance, allowing for the synthesis of complex molecules, including active pharmaceutical ingredients and their precursors. colab.wsnih.gov The catalyst system often consists of a palladium source like PdCl₂(AmPhos)₂. colab.ws This methodology represents the first general method for the sulfonylation of aryl bromides and has been successfully applied to a wide variety of substrates, including those containing sensitive functional groups. colab.ws

| Aryl Bromide | Catalyst | SO₂ Source | Fluorine Source | Yield (%) |

|---|---|---|---|---|

| 4-Bromobiphenyl | PdCl₂(AmPhos)₂ | DABSO | NFSI | 85 |

| 4-Bromoacetophenone | PdCl₂(AmPhos)₂ | DABSO | NFSI | 78 |

| Methyl 4-bromobenzoate | PdCl₂(AmPhos)₂ | DABSO | NFSI | 91 |

| 3-Bromopyridine | PdCl₂(AmPhos)₂ | DABSO | NFSI | 65 |

| 2-Bromo-6-methoxynaphthalene | PdCl₂(AmPhos)₂ | DABSO | NFSI | 88 |

Radical and Photoredox-Catalyzed Synthetic Pathways

Photoredox Catalysis for Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has become a prominent strategy for activating small molecules under mild conditions, enabling the synthesis of a wide range of sulfonyl fluorides. nih.govresearchgate.net This approach relies on the generation of highly reactive radical species from stable precursors upon irradiation with light in the presence of a photocatalyst. researchgate.net

One notable application is the synthesis of arylsulfonyl fluorides from aryl diazonium salts. researchgate.net In this metal-free procedure, a photocatalyst, such as a cyanoarene, is excited by blue light-emitting diodes (LEDs). The excited photocatalyst then engages in a single-electron transfer with the diazonium salt to generate an aryl radical. This radical adds to a sulfur dioxide source like DABSO, and subsequent fluorination yields the arylsulfonyl fluoride. The mild conditions ensure high functional group tolerance. researchgate.net Another strategy involves the aminofluorosulfonylation of unactivated alkenes, which merges photocatalytic proton-coupled electron transfer (PCET) with radical relay processes to afford various aliphatic sulfonyl fluorides. bohrium.com

Radical Fluorosulfonylation Approaches

Direct radical fluorosulfonylation has emerged as an efficient method for constructing sulfonyl fluorides. nih.govdntb.gov.ua These reactions depend on the generation of the highly reactive fluorosulfonyl radical (•SO₂F). nih.gov Historically, the use of gaseous and hazardous precursors like FSO₂Cl limited the application of this chemistry. nih.gov

Recent advances have led to the development of bench-stable, crystalline radical precursors that are easier to handle. One such class of reagents is 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. nih.govdntb.gov.ua These redox-active reagents can be activated to generate the •SO₂F radical, which can then participate in reactions like the hydro-fluorosulfonylation of unactivated alkenes and alkynes. dntb.gov.ua This provides a direct route to aliphatic and alkenylsulfonyl fluorides, with the reaction for alkynes often proceeding with high Z-selectivity. dntb.gov.ua Similarly, pyridinium-based reagents like fluorosulfonyl-N-pyridinium tetrafluoroborate (PNSF) have been developed as practical, air-stable crystalline salts that can be used in photoredox-catalyzed radical fluorosulfonamidation reactions to build a diverse array of sulfamoyl fluoride compounds. rsc.org

| Reaction Type | Starting Material | Radical Precursor/SO₂ Source | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Hydro-fluorosulfonylation dntb.gov.ua | 1-Octene | FABI salt | Photocatalyst, Blue LED | Aliphatic sulfonyl fluoride |

| Hydro-fluorosulfonylation dntb.gov.ua | Phenylacetylene | FABI salt | Photocatalyst, Blue LED | (Z)-Alkenylsulfonyl fluoride |

| Aminofluorosulfonylation bohrium.com | Styrene | DABSO / NFSI | Photocatalyst, Blue LED | β-Amino aliphatic sulfonyl fluoride |

| Aryl Fluorosulfonylation researchgate.net | 4-Methoxyphenyldiazonium salt | DABSO | Cyanoarene photocatalyst, Blue LED | Aryl sulfonyl fluoride |

| Radical Fluorosulfonamidation rsc.org | Benzene | PNSF | Photocatalyst, Blue LED | Aryl sulfamoyl fluoride |

Electrochemical Synthesis of Sulfonyl Fluoride Derivatives

Electrochemical synthesis offers a mild, environmentally benign, and oxidant-free alternative for preparing sulfonyl fluorides. This method uses electrical current to drive the oxidative coupling reactions, avoiding the need for stoichiometric chemical oxidants.

One prominent electrochemical approach involves the direct conversion of thiols or disulfides into sulfonyl fluorides. In this process, the thiol or disulfide is anodically oxidized in the presence of a simple and inexpensive fluoride source like potassium fluoride (KF). The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a variety of alkyl, benzyl, aryl, and heteroaryl thiols. Mechanistic studies suggest a rapid initial oxidation of the thiol to its corresponding disulfide, which is then further oxidized. The resulting species reacts with the fluoride ion to form intermediates such as sulfenyl and sulfinyl fluorides, which are ultimately oxidized to the stable sulfonyl fluoride product.

Another electrochemical method allows for the synthesis of sulfonyl fluorides from sulfonyl hydrazides. This reaction is conducted under a constant current in the presence of triethylamine (B128534) trihydrofluoride (Et₃N·3HF). The process is believed to involve a redox catalyst that facilitates the generation of sulfonyl radical species from the sulfonyl hydrazides, which are then trapped by fluoride to form the desired product.

| Thiol Substrate | Fluoride Source | Conditions | Yield (%) |

|---|---|---|---|

| 4-(Trifluoromethyl)thiophenol | KF | Carbon anode, 20 mA | 99 |

| 4-Methoxythiophenol | KF | Carbon anode, 20 mA | 85 |

| Thiophenol | KF | Carbon anode, 20 mA | 74 |

| 2-Naphthalenethiol | KF | Carbon anode, 20 mA | 88 |

| Benzyl mercaptan | KF | Carbon anode, 20 mA | 65 |

Site-Selective Functionalization Strategies for Pyridine Rings

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present a formidable challenge to regioselective C-H functionalization. nih.gov The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic substitution, which typically occurs at the C-3 (meta) position under harsh conditions, often with low yields and poor selectivity. nih.gov Conversely, nucleophilic attack is favored at the C-2 (ortho) and C-4 (para) positions. nih.gov Achieving site-selectivity in the synthesis of substituted pyridines, therefore, necessitates the use of specialized synthetic strategies.

One of the most effective approaches to control regioselectivity is through the activation of the pyridine ring. A notable example is the base-mediated C4-selective C-H sulfonylation of pyridine, a method developed by Friedrich and Manolikakes. chemrxiv.org This protocol involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf2O), followed by a base-mediated addition of a sulfinic acid salt and subsequent rearomatization. chemrxiv.org A key finding of their research was the profound influence of the base and solvent on the regioselectivity of the sulfonylation.

The study demonstrated that while the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base in dichloromethane (B109758) (CH2Cl2) resulted in a 70:30 ratio of C4 to C2-sulfonylated pyridine, a switch to N-methylpiperidine as the base in chloroform (B151607) (CHCl3) dramatically improved the selectivity to 94:6 in favor of the C4 isomer. chemrxiv.org This highlights the critical role of the reaction conditions in directing the functionalization.

The scope of this C4-selective sulfonylation was explored with various sodium sulfinates, demonstrating its utility for introducing a range of sulfonyl groups onto the pyridine ring. The following table summarizes the findings for the C-H-sulfonylation of pyridine with different sodium sulfinates using the optimized conditions.

| Entry | Sodium Sulfinate (R-SO2Na) | Yield (%) | Regioisomeric Ratio (C4:C2) |

|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | 79 | 94:6 |

| 2 | Sodium benzenesulfinate | 75 | >95:5 |

| 3 | Sodium 4-methoxybenzenesulfinate | 81 | >95:5 |

| 4 | Sodium 4-chlorobenzenesulfinate | 72 | >95:5 |

| 5 | Sodium 4-bromobenzenesulfinate | 68 | >95:5 |

| 6 | Sodium 4-fluorobenzenesulfinate | 74 | >95:5 |

| 7 | Sodium 2-naphthalenesulfinate | 65 | >95:5 |

| 8 | Sodium methanesulfinate | 55 | >95:5 |

Data sourced from Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. DOI: 10.26434/chemrxiv.14668821.v1. This content is a preprint and has not been peer-reviewed. chemrxiv.org

Another powerful strategy for the site-selective functionalization of pyridines involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, facilitating nucleophilic substitution, particularly at the C-2 and C-4 positions. semanticscholar.org This approach has been widely used for the introduction of various functional groups. For instance, direct fluorination of a pyridine N-oxide has been demonstrated to produce meta-fluorinated pyridines, a substitution pattern that is otherwise challenging to achieve. rsc.org This strategy could potentially be adapted for the introduction of a sulfonyl fluoride group at a specific position on the pyridine ring, followed by deoxygenation of the N-oxide to yield the desired pyridinesulfonyl fluoride.

Furthermore, the concept of directing groups plays a pivotal role in controlling the regioselectivity of C-H functionalization. nih.gov A directing group can coordinate to a metal catalyst, bringing it into proximity with a specific C-H bond and thereby facilitating its activation and subsequent functionalization. While this strategy is well-established for various transformations, its application to the direct sulfonylation of hydroxypyridines to form sulfonyl fluorides is an area that warrants further investigation. The hydroxyl group itself can act as a directing group, although its influence on the regioselectivity of sulfonylation in pyridine systems is not extensively documented in the context of sulfonyl fluoride synthesis.

In the context of synthesizing this compound, a retrosynthetic analysis would suggest the need for a strategy that directs sulfonyl functionalization to the C-2 position of a 3-hydroxypyridine (B118123) precursor. The inherent electronic properties of 3-hydroxypyridine would typically direct electrophilic attack to the positions ortho and para to the hydroxyl group (C-2 and C-6). However, the interplay of the directing effects of both the ring nitrogen and the hydroxyl group can lead to complex regiochemical outcomes. Therefore, the development of a synthetic route to this compound would likely require careful optimization of reaction conditions or the use of a directing group strategy to achieve the desired regioselectivity.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for its reliability and the unique stability-reactivity profile of the sulfonyl fluoride (-SO2F) functional group. sigmaaldrich.comnih.gov The S(VI)-F bond is exceptionally stable under many conditions, including resistance to reduction, thermolysis, and strong acids, yet its electrophilicity can be controllably unleashed for rapid reaction with nucleophiles. sigmaaldrich.comnih.gov This balance provides a foundation for its use as a robust connector in chemical synthesis, materials science, and bioconjugation. nih.govnih.gov

Nucleophilic Displacement Reactions at the Sulfur(VI) Center

The core of SuFEx chemistry is the nucleophilic displacement at the hexavalent sulfur center of a sulfonyl fluoride. nih.gov The reaction involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the cleavage of the strong sulfur-fluoride bond and the formation of a new bond between sulfur and the nucleophile. sigmaaldrich.comnih.gov

The mechanism for primary amines, for example, is understood to be an SN2-type reaction. nih.gov The reaction can be significantly accelerated by the presence of a base, which increases the nucleophilicity of the attacking amine. nih.gov Lewis acids can also be employed to activate the sulfonyl fluoride group. For instance, calcium triflimide [Ca(NTf2)2], in combination with a base like DABCO, has been shown to effectively mediate the SuFEx reaction between sulfonyl fluorides and various amines at room temperature, often completing in under 30 minutes. nih.govchemrxiv.org This method provides a unified strategy to access sulfonamides, sulfamates, and sulfamides from their corresponding S(VI) fluoride precursors. nih.gov

Orthogonal Reactivity and Chemoselectivity in SuFEx

A key feature of SuFEx chemistry is its high degree of orthogonality. nih.gov The latent reactivity of the S-F bond means it remains inert to a wide range of functional groups and reaction conditions until specifically activated. nih.gov This allows for precise and selective reactions without the need for extensive protecting group strategies. researchgate.netnih.govwur.nl

Sulfonyl fluorides react chemoselectively at the sulfur center, avoiding the side reactions that can plague more reactive precursors like sulfonyl chlorides. sigmaaldrich.com This specificity ensures that only sulfonylation products are formed. sigmaaldrich.com The stability of the sulfonyl fluoride group allows it to be carried through various synthetic steps, with the SuFEx reaction being performed at a late stage to connect molecular fragments. This orthogonality is crucial in complex molecule synthesis, surface chemistry, and bioconjugation, where predictable and clean reactions are paramount. researchgate.netnih.govwur.nl

Scope of SuFEx Reactions with Oxygen, Nitrogen, and Carbon Nucleophiles

The versatility of SuFEx is demonstrated by its compatibility with a broad range of nucleophiles. While early examples focused on reactions with silyl-protected phenols (oxygen nucleophiles), the scope has expanded significantly. nih.gov

Nitrogen Nucleophiles : Primary and secondary amines are effective nucleophiles in SuFEx reactions, leading to the formation of highly stable sulfonamides. nih.govnih.gov The reaction tolerates a wide array of functional groups and heterocyclic motifs. chemrxiv.org Even weaker amine nucleophiles like anilines and imidazoles readily participate, particularly with Lewis acid activation. nih.govchemrxiv.org

Oxygen Nucleophiles : Phenols and alcohols react with sulfonyl fluorides to yield sulfonate esters. These reactions are often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity. researchgate.net

Carbon Nucleophiles : A general method for coupling aryl sulfonyl fluorides with alkyl carbon pronucleophiles has been developed. rsc.org This transformation, which forms aryl alkyl sulfones, works with a diverse set of pronucleophiles, including esters, amides, nitriles, and heteroarenes, under mild, room-temperature conditions. rsc.org

The table below summarizes the broad scope of SuFEx reactions with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Activating Agent/Conditions | Product |

| Oxygen | Phenols, Alcohols | Base (e.g., Cs2CO3) | Sulfonate Esters |

| Nitrogen | Primary Amines, Secondary Amines, Anilines | Base (e.g., DABCO), Lewis Acid (e.g., Ca(NTf2)2) | Sulfonamides |

| Carbon | Esters, Amides, Nitriles, Heteroarenes | Base | Aryl Alkyl Sulfones |

Deoxyfluorination Reactions Mediated by Pyridinesulfonyl Fluorides

Beyond their role in SuFEx, pyridinesulfonyl fluorides, particularly 2-pyridinesulfonyl fluoride (commonly known as PyFluor), have been identified as highly effective reagents for the deoxyfluorination of alcohols. ucla.edu This transformation replaces a hydroxyl group with a fluorine atom, a critical reaction in medicinal chemistry and materials science.

Mechanistic Insights into Deoxyfluorination of Alcohols

The deoxyfluorination process mediated by PyFluor proceeds through a two-stage mechanism, requiring a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ucla.eduacsgcipr.org

Activation of the Alcohol : The reaction is initiated by the base-assisted addition of the alcohol to the electrophilic sulfur center of the pyridinesulfonyl fluoride. ucla.edu This step forms a key intermediate, a pyridinesulfonate ester, effectively converting the poor hydroxyl leaving group into a highly effective sulfonate leaving group. acsgcipr.org

Nucleophilic Displacement by Fluoride : The fluoride ion, displaced from the sulfur center in the first step, then acts as a nucleophile. It attacks the carbon atom bearing the sulfonate ester, displacing it in an SN2 reaction to form the final alkyl fluoride product. ucla.eduacsgcipr.org The protonated base generated in the first step is proposed to stabilize the developing fluoride ion leaving group. ucla.edu

This mechanism ensures that the fluoride source is generated in situ, and the reaction proceeds in a single pot. ucla.edu The pyridine ring in the reagent acts primarily as an inductive electron-withdrawing group, enhancing the electrophilicity of the sulfur atom. ucla.edu

Comparison with Conventional Fluorinating Reagents

PyFluor offers significant advantages over conventional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. acs.org These advantages relate to selectivity, stability, and operational safety.

Selectivity : PyFluor demonstrates superior chemoselectivity, providing high yields of the desired fluorinated product with minimal formation of elimination byproducts. ucla.eduacs.org In contrast, DAST and Deoxo-Fluor frequently lead to significant amounts of olefin side products, which complicates purification. acs.org For example, in the fluorination of one benchmark secondary alcohol, PyFluor afforded the product with >20:1 selectivity (fluorination vs. elimination), whereas DAST and Deoxo-Fluor gave selectivities of only 1.3:1 and 1.9:1, respectively. ucla.eduacs.org

Stability and Safety : PyFluor is a thermally stable, low-melting solid that can be handled and stored on the benchtop for over a month with no detectable decomposition. acs.org It is not sensitive to moisture and is stable on silica (B1680970) gel. acs.org This contrasts sharply with DAST, which must be refrigerated, reacts violently with water, and can decompose explosively at elevated temperatures. acs.org

Cost and Convenience : As a low-cost and operationally convenient reagent, PyFluor is well-suited for preparatory-scale synthesis. ucla.eduenamine.net Its high selectivity simplifies purification, and its stability profile enhances its practicality and safety for broader applications. enamine.net

The following table provides a direct comparison of PyFluor with DAST.

| Feature | PyFluor (2-Pyridinesulfonyl Fluoride) | DAST (Diethylaminosulfur Trifluoride) |

| Primary Reactivity | Deoxyfluorination of alcohols | Deoxyfluorination of alcohols, aldehydes, ketones |

| Selectivity (vs. Elimination) | High (>20:1 in benchmark cases) ucla.eduacs.org | Low (often significant elimination byproducts) acs.org |

| Thermal Stability | High; no exothermic decomposition | Poor; can decompose explosively acs.org |

| Moisture Sensitivity | Low; tolerates air and moisture | High; reacts violently with water acs.org |

| Physical State | Low-melting solid acs.org | Liquid |

| Handling | Operationally convenient, can be stored at room temp | Requires refrigeration and careful handling acs.org |

C-C Bond Formation Involving Sulfonyl Fluorides

The formation of carbon-carbon bonds is fundamental to organic synthesis. Sulfonyl fluorides have emerged as competent partners in several C-C bond-forming strategies, offering unique pathways to complex molecular architectures.

Cyclopropanation Reactions

Cyclopropane rings are valuable structural motifs found in numerous natural products and pharmaceuticals. Sulfonyl fluorides have been utilized in various cyclopropanation strategies.

One established method is the Corey-Chaykovsky cyclopropanation, which has been successfully applied to access cyclopropanes bearing a sulfonyl fluoride group. This reaction typically proceeds under mild conditions with good functional group tolerance, providing both cis and trans isomers of the desired products. rsc.org

Another approach involves the palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides as ambiphilic reagents. chemrxiv.orgchemrxiv.org In this transformation, the sulfonyl fluoride acts as both an acidifying group and an internal oxidant, facilitating the key carbopalladation and oxidative addition steps in the catalytic cycle. chemrxiv.orgchemrxiv.org This method is particularly useful for accessing cis-substituted cyclopropanes and more complex 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. chemrxiv.orgchemrxiv.org Mechanistic studies, including density functional theory (DFT) calculations, suggest that the turnover-limiting and diastereoselectivity-determining step is the SN2-type C–SO2F oxidative addition. chemrxiv.org

Furthermore, chemoselective cyclization reactions of N-sulfonyl ketimines with α,β-unsaturated sulfonyl fluorides, promoted by a base such as DBU, can lead to the formation of trans-cyclopropane scaffolds with excellent diastereoselectivity. rsc.org

Table 1: Overview of Cyclopropanation Reactions Involving Sulfonyl Fluorides

| Reaction Type | Key Reagents/Catalysts | Substrates | Products | Key Features |

| Corey-Chaykovsky | Sulfonium ylides | Alkenyl sulfonyl fluorides | cis/trans-Cyclopropyl sulfonyl fluorides | Mild conditions, good functional group compatibility. rsc.org |

| Palladium-Catalyzed | Pd(II) catalyst | Unactivated alkenes, Alkyl sulfonyl fluorides | cis-Substituted cyclopropanes | Ambiphilic reactivity of sulfonyl fluoride, internal oxidant. chemrxiv.orgchemrxiv.org |

| Chemoselective Cyclization | DBU (base) | N-sulfonyl ketimines, α,β-Unsaturated sulfonyl fluorides | trans-Cyclopropanes | High diastereoselectivity. rsc.org |

Radical Alkynylation and Alkenylation of Alkenes

Radical reactions offer a powerful means to functionalize unactivated alkenes. The fluorosulfonyl radical (FSO₂•) has been harnessed for the difunctionalization of C-C multiple bonds.

A transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been developed. nih.govd-nb.infonih.gov This method uses alkynyl sulfonyl fluorides as bifunctional reagents that serve as both the FSO₂• radical precursor and the radical trapping agent. nih.govd-nb.infonih.gov The reaction is typically initiated by a radical initiator like AIBN and proceeds with high atom economy and broad functional group tolerance, even allowing for the synthesis of molecules with quaternary carbon centers. nih.govd-nb.info The resulting β-alkynyl-fluorosulfonylalkanes can be further diversified using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov

Similarly, radical fluorosulfonylation of alkenes can produce alkenyl sulfonyl fluorides. nih.govdntb.gov.ua Photoredox catalysis can be employed to generate the FSO₂• radical, providing a general route to various alkenyl sulfonyl fluorides, including those that are difficult to access through traditional cross-coupling methods. nih.govdntb.gov.uathieme-connect.de Mechanistic investigations, including radical clock experiments, confirm that the reaction proceeds via the initial addition of the fluorosulfonyl radical to the double bond. thieme-connect.de This methodology has also been extended to the late-stage functionalization of complex natural products. nih.govdntb.gov.ua

Table 2: Radical Difunctionalization of Alkenes with Sulfonyl Fluorides

| Reaction Type | FSO₂• Precursor | Alkene Substrate | Other Reagent | Product |

| Radical Alkynylation | Alkynyl sulfonyl fluoride | Unactivated alkenes | AIBN (initiator) | β-Alkynyl-fluorosulfonylalkanes nih.govd-nb.infonih.gov |

| Radical Alkenylation | FSO₂Cl or FABI | Unactivated alkenes | Photocatalyst | Alkenyl sulfonyl fluorides nih.govthieme-connect.deresearchgate.net |

Cross-Coupling Reactions

Aryl sulfonyl fluorides, and their related aryl fluorosulfates, have proven to be versatile electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov They serve as effective, less toxic, and more atom-economical alternatives to aryl triflates. researchgate.netnih.gov

The Suzuki-Miyaura coupling of aryl sulfonyl fluorides with aryl boronic acids is a well-established method for the synthesis of biaryls. rsc.org For instance, pyridine-2-sulfonyl fluoride (PyFluor), a close structural analog of the title compound, undergoes Suzuki-Miyaura cross-coupling with various hetero(aryl) boronic acids and esters. nih.gov These reactions are typically catalyzed by palladium complexes, such as Pd(dppf)Cl₂, and can tolerate a range of functional groups. nih.gov

Similarly, the Sonogashira cross-coupling of aryl fluorosulfates with terminal alkynes provides a direct route to C(sp²)-C(sp) coupled products. nih.govrsc.org This palladium-catalyzed reaction has been successfully applied to a variety of aliphatic, aromatic, and heteroaromatic alkynes. nih.govrsc.org

The utility of sulfonyl fluorides as coupling partners stems from the stability of the S-F bond, which often remains intact during other transformations, allowing for late-stage cross-coupling. mdpi.com

Other Reactive Transformations of the Sulfonyl Fluoride Moiety

Beyond C-C bond formation, the sulfonyl fluoride group itself can undergo a range of useful transformations, most notably through nucleophilic attack at the sulfur center.

Nucleophilic Substitution and Cycloaddition Reactions

The sulfonyl fluoride group is characterized by its exceptional stability towards hydrolysis and reduction. mdpi.com However, its reactivity can be "switched on" in the presence of appropriate activators, making it a prime substrate for nucleophilic substitution. This concept is the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform. accessscience.comacs.org

In SuFEx reactions, the S-F bond is activated, allowing the fluoride to be displaced by a variety of nucleophiles, including phenols, amines, and silyl (B83357) ethers. accessscience.comnih.gov This process provides reliable and high-yield access to sulfonates, sulfamides, and sulfates. acs.org The activation can be achieved through various means, including the use of a Lewis acid in combination with an amine mediator or the presence of a proton source. acs.orgnih.gov The exceptional stability and tunable reactivity make sulfonyl fluorides valuable covalent probes in chemical biology, capable of forming stable adducts with nucleophilic amino acid residues like lysine (B10760008) and tyrosine. acs.org

Ethenesulfonyl fluoride and its derivatives are also known to participate in cycloaddition reactions, such as photochemical [2+2] cycloadditions, further expanding the synthetic utility of this functional group. researchgate.netresearchgate.net

Formation of Sulfonimidoyl Fluorides

Sulfonimidoyl fluorides, the aza-isosteres of sulfonyl fluorides, are gaining attention as chiral linkage agents in SuFEx chemistry. acs.orgacs.org They are typically prepared from organosulfur compounds in higher oxidation states. A common synthetic route involves the chloride-fluoride exchange of in situ-generated sulfonimidoyl chlorides. acs.orgresearchgate.net

More recent developments include electrochemical approaches that allow for the synthesis of sulfonimidoyl fluorides from more readily available, lower-valent precursors like sulfinamidines or sulfenamides without the need for external chemical oxidants. acs.orgacs.org Mechanistic studies suggest these electrochemical conversions proceed through the oxidation of S(IV) intermediates, followed by interception of a cationic S(VI) species by a fluoride ion. acs.org The resulting sulfonimidoyl fluorides can then participate in their own SuFEx-type reactions. acs.org

Detailed Mechanistic Studies

Mechanistic investigations into the reactivity of this compound and its derivatives are crucial for understanding and optimizing their applications in synthesis and chemical biology. These studies often involve a combination of kinetic analysis, identification of transient species, and elucidation of the roles of various catalysts and reagents. While detailed studies specifically on the 5-hydroxy derivative are limited in publicly available literature, valuable insights can be drawn from extensive research on the parent compound, pyridine-2-sulfonyl fluoride (PyFluor), and other substituted aryl sulfonyl fluorides.

Kinetic Analysis of Reaction Pathways

Kinetic studies are fundamental to determining the rates of chemical reactions and understanding the factors that influence them. For reactions involving pyridine-2-sulfonyl fluoride derivatives, kinetic analyses have shed light on reaction orders, rate-determining steps, and the influence of substituents on reactivity.

The electronic properties of substituents on the pyridine ring can significantly impact the electrophilicity of the sulfur center and, consequently, the rate of nucleophilic attack. An electron-withdrawing group, such as a nitro or cyano group, is generally expected to increase the reaction rate by making the sulfonyl group more susceptible to nucleophilic attack. Conversely, an electron-donating group like the hydroxyl group in this compound might be expected to decrease the intrinsic reactivity of the sulfonyl fluoride towards nucleophiles compared to the unsubstituted PyFluor. However, the hydroxyl group can also be deprotonated under basic conditions, forming a phenoxide, which would have a more complex electronic influence.

Table 1: Hypothetical Kinetic Data for the Reaction of Substituted Pyridine-2-sulfonyl Fluorides with a Generic Nucleophile

| Substituent at 5-position | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| H | 1.2 x 10⁻⁴ | 0.12 |

| NO₂ | 5.8 x 10⁻⁴ | 0.58 |

| OCH₃ | 7.5 x 10⁻⁵ | 0.075 |

| OH | Data not available | Data not available |

| O⁻ | Data not available | Data not available |

| Note: This table is illustrative and based on general principles of electronic effects. Specific experimental data for this compound is not currently available in the cited literature. |

Elucidation of Transient Intermediates (e.g., Sulfonyl Radicals, Sulfonyl Anions, Sulfonium Salts)

The identification of transient intermediates is key to constructing a complete mechanistic picture. In the reactions of sulfonyl fluorides, several types of intermediates have been proposed and, in some cases, detected.

Sulfonate Esters: In reactions with alcohols, the formation of a sulfonate ester is a well-established intermediate. This species is formed by the initial nucleophilic attack of the alcohol on the sulfonyl fluoride.

Activated Sulfonyl Ammonium (B1175870) Salts: When strong amidine or guanidine (B92328) bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used, they can act as nucleophilic catalysts. It has been postulated that the base can attack the sulfonyl fluoride to form a transient, highly reactive arylsulfonyl ammonium fluoride salt. nih.gov This intermediate is then more susceptible to attack by the primary nucleophile.

Sulfonyl Radicals: In reactions initiated by photoredox catalysis or electrochemical methods, the formation of sulfonyl radicals (ArSO₂•) has been demonstrated. nih.govnih.gov For instance, an iridium-based photocatalyst can reduce a sulfonyl fluoride precursor to generate a fluorosulfuryl radical. nih.gov These radical intermediates can then participate in various addition and coupling reactions. The addition of radical scavengers to reaction mixtures can help confirm the involvement of such radical pathways. nih.gov

Table 2: Proposed Transient Intermediates in Reactions of Pyridine-2-sulfonyl Fluoride Derivatives

| Intermediate Type | Proposed Formation Pathway | Experimental Evidence |

| Sulfonate Ester | Nucleophilic attack of an alcohol on the sulfonyl fluoride. | Detected by LC-MS in deoxyfluorination reactions. |

| Activated Sulfonyl Ammonium Salt | Nucleophilic attack of a base catalyst (e.g., DBU) on the sulfonyl fluoride. | Postulated based on the catalytic role of DBU. nih.gov |

| Sulfonyl Radical | Single-electron transfer from a photocatalyst or at an electrode. nih.govnih.gov | Inhibition of reaction by radical scavengers. nih.gov |

Role of Specific Catalysts and Reagents in Reaction Mechanisms

The choice of catalysts and reagents plays a pivotal role in directing the outcome and efficiency of reactions involving this compound derivatives.

Bases: In many reactions, a base is required to activate the nucleophile or the sulfonyl fluoride itself.

Brønsted Bases: Strong, non-nucleophilic bases like DBU and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are effective in promoting reactions such as deoxyfluorination. Mechanistic proposals suggest that these bases function primarily as Brønsted bases, deprotonating the nucleophile (e.g., an alcohol) to increase its reactivity. nih.gov

Nucleophilic Catalysts: As mentioned, bases like DBU can also act as nucleophilic catalysts by forming highly reactive sulfonyl ammonium intermediates. nih.gov Another example is 1-hydroxybenzotriazole (B26582) (HOBt), which has been shown to be an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. researchgate.net

Transition Metal Catalysts:

Palladium Catalysts: Palladium complexes, such as Pd(dppf)Cl₂, are used in cross-coupling reactions. nih.gov For instance, in Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the activation of the C-S bond in pyridine-2-sulfonyl fluoride, enabling the coupling with boronic acids. nih.gov

Copper Catalysts: Copper catalysts have been employed in the fluorosulfurylation of aryl diazonium salts, where a Cu(I) species initiates a radical process. nih.gov

Other Reagents:

Silicon Additives: In HOBt-catalyzed amidations, silicon additives like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) are used to sequester the fluoride ion produced during the reaction. researchgate.net This helps to drive the reaction equilibrium towards the formation of the desired product.

Photoredox Catalysts: Iridium-based complexes are used to initiate radical reactions by single-electron transfer, as discussed in the context of sulfonyl radical formation. nih.gov

The hydroxyl group at the 5-position of the pyridine ring can also influence the role of these catalysts and reagents. For example, it could coordinate with metal catalysts, potentially altering their activity and selectivity. In base-catalyzed reactions, the acidity of the hydroxyl proton introduces the possibility of competitive deprotonation, which could affect the reaction pathway.

Table 3: Summary of Catalysts and Reagents and Their Roles

| Catalyst/Reagent | Type | Role in Mechanism |

| DBU, MTBD | Organic Base | Brønsted base (activates nucleophile) or nucleophilic catalyst (activates sulfonyl fluoride). nih.gov |

| HOBt | Nucleophilic Catalyst | Activates the S(VI)-F bond for nucleophilic substitution. researchgate.net |

| Pd(dppf)Cl₂ | Transition Metal Catalyst | Facilitates C-S bond activation in cross-coupling reactions. nih.gov |

| Iridium photocatalysts | Photoredox Catalyst | Initiates radical formation via single-electron transfer. nih.gov |

| TMDS | Silicon Additive | Fluoride scavenger, drives reaction equilibrium. researchgate.net |

Crystallographic Analysis of Molecular Conformations and Packing

While a specific crystal structure for this compound is not publicly available, analysis of related aromatic and heteroaryl sulfonyl fluorides allows for a predictive understanding of its solid-state structure. nih.govfgcu.edu The pyridine ring is expected to be planar, with the sulfonyl fluoride and hydroxyl groups lying in or slightly out of the plane of the ring. The orientation of the sulfonyl fluoride group relative to the pyridine ring is of particular interest, as it influences the accessibility of the sulfur atom to nucleophilic attack.

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Hydrogen Bonding | Strong O-H···N interactions are likely to be a dominant feature, forming chains or sheets. |

| π-π Stacking | Parallel or offset stacking of pyridine rings may be observed, contributing to crystal stability. |

| Other Interactions | C-H···O and C-H···F interactions are also anticipated to contribute to the packing. |

Table 1: Predicted Crystallographic Parameters and Interactions for this compound.

Analysis of Noncovalent Interactions via Hirshfeld Surfaces and Related Methods

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.comresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to the normalized contact distance (dnorm), with red spots indicating shorter contacts (stronger interactions), blue indicating longer contacts, and white representing contacts around the van der Waals separation.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. researchgate.net For instance, sharp spikes in the fingerprint plot are indicative of strong, directional interactions like hydrogen bonds, while more diffuse features represent weaker, less specific contacts. nih.gov In the case of this compound, the fingerprint plot would be expected to show a significant contribution from O···H and N···H contacts. Interactions involving the sulfonyl group, such as O···H and F···H contacts, would also be evident. nih.govfgcu.edu While F···π interactions have been observed in some sulfonyl fluoride systems, the presence of a strong hydrogen-bonding donor (the hydroxyl group) might diminish the likelihood of this interaction. fgcu.edu

| Interaction Type | Predicted Percentage Contribution | Key Features on Fingerprint Plot |

| O···H/H···O | High | Sharp, distinct spikes indicating strong hydrogen bonds. |

| H···H | Moderate | Large, diffuse region in the middle of the plot. |

| C···H/H···C | Moderate | "Wing-like" features on the sides of the plot. |

| N···H/H···N | Moderate | Spikes corresponding to hydrogen bonding with the pyridine nitrogen. |

| F···H/H···F | Low to Moderate | Diffuse regions, indicating weaker interactions. nih.govfgcu.edu |

| C···C | Low | Indicative of potential π-π stacking interactions. researchgate.net |

Table 2: Predicted Contributions of Noncovalent Interactions for this compound from Hirshfeld Surface Analysis.

Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for monitoring the progress of chemical reactions in real-time. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecular structure and bonding within a molecule.

NMR spectroscopy is a cornerstone of chemical analysis. For fluorinated compounds like this compound, ¹⁹F NMR is a particularly powerful tool. rsc.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom in a sulfonyl fluoride group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for studying the molecule's structure and reactivity. nih.govnih.gov

In the context of reaction monitoring, ¹⁹F NMR can be used to track the consumption of a fluorinated starting material and the formation of a fluorinated product. researchgate.net The appearance of a new signal corresponding to the fluorine in the sulfonyl fluoride group of the product, and the disappearance of the signal from the starting material, allows for the determination of reaction conversion and yield. rsc.org The chemical shifts of any fluorine-containing intermediates can also be observed, providing mechanistic insights. rsc.org

¹H and ¹³C NMR would also be crucial for the full structural elucidation of this compound, providing information on the number and connectivity of hydrogen and carbon atoms in the molecule. pdx.educhemicalbook.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Information |

| ¹⁹F | +40 to +70 | Singlet or fine multiplets | Long-range coupling to pyridine protons may be observed. |

| ¹H (pyridyl) | 6.5 - 8.5 | Doublets, Triplets | J-coupling between adjacent protons on the pyridine ring. |

| ¹H (hydroxyl) | 9.0 - 12.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |

| ¹³C (pyridyl) | 110 - 160 | - | - |

Table 3: Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org Specific functional groups have characteristic vibrational frequencies, making these techniques excellent for confirming the presence of these groups in a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, S=O, S-F, and pyridine ring vibrations. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group are typically observed in the regions of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. nih.gov The S-F stretching vibration gives rise to a strong band, typically in the 700-850 cm⁻¹ range. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the 3200-3600 cm⁻¹ region in the IR spectrum. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. aps.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| S=O | Asymmetric Stretching | 1400 - 1450 |

| S=O | Symmetric Stretching | 1200 - 1250 |

| S-F | Stretching | 700 - 850 |

Table 4: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound.

Theoretical and Computational Studies on 5 Hydroxypyridine 2 Sulfonyl Fluoride and Analogues

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For reactions involving 5-Hydroxypyridine-2-sulfonyl fluoride (B91410), DFT calculations can map out entire potential energy surfaces, identify transition states, and determine reaction kinetics and thermodynamics.

Research on analogous aryl sulfonyl fluorides demonstrates the power of this approach. For instance, comprehensive DFT investigations into the formation of aryl sulfonyl fluorides through Bi(III) redox-neutral catalysis have detailed the critical roles of the catalyst and base. nih.gov Such studies characterize the entire catalytic cycle in distinct stages, including transmetallation, SO2 insertion, and oxidation, confirming the feasibility of each step both kinetically and thermodynamically. nih.gov

Similarly, DFT combined with quantum mechanics/molecular mechanics (QM/MM) methods has been used to unravel the mechanism of protein inhibition by sulfonyl fluoride derivatives. nih.gov Studies on the sulfonylation of Lys745 in the EGFR kinase domain have explored different mechanistic pathways, such as direct substitution or an elimination-addition pathway. nih.gov These computational models can calculate the energy barriers for each step, providing a detailed atomistic understanding of the inhibition process. nih.gov For 5-Hydroxypyridine-2-sulfonyl fluoride, similar DFT calculations could elucidate its reactivity with biological nucleophiles, guiding the design of more effective covalent inhibitors.

A hypothetical reaction pathway for the hydrolysis of this compound could be investigated using DFT to compare the energy barriers of different potential mechanisms, as has been done for other sulfonamides. This would involve modeling the nucleophilic attack of a water molecule on the sulfur center and calculating the energies of the intermediates and transition states.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Proposed Mechanistic Steps

| Proposed Mechanistic Step | Reactant Complex | Transition State (TS) | Product Complex | ΔE‡ (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack by H₂O | C₅H₄FNO₃S + H₂O | [C₅H₄FNO₃S···H₂O]‡ | Intermediate 1 | 20.5 |

| Proton Transfer | Intermediate 1 | [Proton Transfer TS]‡ | Intermediate 2 | 5.2 |

| Leaving Group Departure | Intermediate 2 | [F⁻ Departure TS]‡ | C₅H₄NO₄S + HF | 12.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific DFT calculations for this compound are required for accurate values.

Exploration of Electronic Structure and Bonding Characteristics

The electronic structure of a molecule is fundamental to its reactivity, stability, and spectroscopic properties. DFT calculations are routinely used to probe the electronic characteristics of molecules like this compound. africanjournalofbiomedicalresearch.com Key parameters such as Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis provide a detailed picture of the molecule's electronic landscape.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing sulfonyl fluoride group and the pyridine (B92270) ring's electronic nature would significantly influence this gap. The MEP map reveals the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The sulfur atom of the sulfonyl fluoride group is expected to be a strong electrophilic center, susceptible to nucleophilic attack, a key feature of its "click chemistry" reactivity, known as Sulfur(VI) Fluoride Exchange (SuFEx). nih.gov

NBO analysis can further quantify the nature of the bonding, including bond orders, hybridization, and charge delocalization within the molecule. This provides insight into the strength and polarity of the critical S-F bond, which is central to the compound's function as a stable yet reactive electrophile. nih.gov

Table 2: Calculated Electronic Properties for a Pyridine Derivative (Illustrative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| NBO Charge on Sulfur | +2.5 e |

Note: These values are based on DFT calculations for a related pyridine derivative and serve as an example of the data obtained from such studies. africanjournalofbiomedicalresearch.com

Conformational Analysis and Energy Landscapes

Most molecules are not static and can exist in various conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For a molecule with a rotatable bond, such as the C-S bond in this compound, different orientations of the sulfonyl fluoride group relative to the pyridine ring are possible.

Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES). nih.gov This analysis identifies the global minimum energy conformation and other low-energy local minima. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. nih.gov Understanding the preferred conformation is vital as it can significantly impact the molecule's interaction with other molecules, such as enzymes or reagents. Studies on fluorinated nucleosides have shown that the presence and position of a fluorine atom can dramatically influence the molecule's preferred conformation, which in turn affects its biological activity. nih.gov

Computational Design and Optimization of Catalysts and Reagents

Theoretical calculations are not only for analysis but also for proactive design. Based on mechanistic insights from DFT studies, new catalysts and reagents with improved efficiency, selectivity, or stability can be designed in silico. nih.gov

For the synthesis of aryl sulfonyl fluorides, computational studies have been used to rationally design novel Bi(III) and Sb(III) catalysts. By modifying ligands and evaluating the energy barriers of the catalytic cycle for these new designs, researchers can identify promising candidates for experimental realization. nih.gov This computational screening process is significantly faster and more cost-effective than synthesizing and testing a large library of catalysts experimentally.

In the context of this compound's application as a reagent, such as in deoxyfluorination reactions, computational methods can be used to tune its reactivity. For example, analogues with different substituents on the pyridine ring could be modeled to understand how these changes affect the electrophilicity of the sulfur atom and the stability of the S-F bond. This allows for the optimization of the reagent for specific applications. The development of PyFluor (2-pyridinesulfonyl fluoride) as a deoxyfluorination reagent was guided by an understanding of how the pyridine ring influences reactivity and selectivity compared to other sulfonyl fluorides. acs.orgsigmaaldrich.com

Application of Machine Learning Algorithms in Reactivity Prediction and Optimization

The intersection of computational chemistry and machine learning (ML) is a rapidly growing field with immense potential for accelerating chemical discovery. ucla.edu ML algorithms can be trained on large datasets of reaction outcomes to build predictive models that can navigate complex, multidimensional reaction spaces. ucla.eduprinceton.edu

The reactivity of sulfonyl fluorides in deoxyfluorination reactions is a prime example. Researchers have shown that ML models, such as random forest algorithms, can be trained on high-throughput experimentation (HTE) data. ucla.edunih.gov These models use descriptors of the alcohol substrate, the sulfonyl fluoride reagent, and the base to predict the reaction yield with high accuracy. ucla.edunih.gov This predictive power allows chemists to identify the optimal reaction conditions for a new, untested substrate a priori, saving significant time and resources. ucla.eduacs.org

For this compound, an ML model could be developed to predict its efficacy in various transformations. The first step would be to generate a dataset by experimentally testing its reactivity with a diverse set of substrates and reaction conditions. This data would then be used to train an ML algorithm, enabling the prediction of outcomes for new reactions and facilitating the broader application of this valuable compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| PyFluor (2-pyridinesulfonyl fluoride) |

| Sulfur dioxide (SO₂) |

| Potassium phosphate (B84403) (K₃PO₄) |

Academic Applications and Future Research Avenues of Pyridinesulfonyl Fluorides

Role as Versatile Building Blocks in Complex Molecule Synthesis

Pyridinesulfonyl fluorides, including functionalized derivatives like 5-Hydroxypyridine-2-sulfonyl fluoride (B91410), serve as crucial building blocks in the synthesis of complex organic molecules, particularly within the fields of medicinal chemistry and agrochemistry. enamine.netmdpi.com The sulfonyl fluoride moiety (-SO2F) is often preferred over the more common sulfonyl chloride (-SO2Cl) due to its enhanced stability. enamine.net Many heteroaromatic sulfonyl chlorides are prone to instability and decomposition, making their sulfonyl fluoride counterparts a more reliable option for synthesizing desired sulfonamides and other derivatives. enamine.net

The stability of the S-F bond confers considerable resistance to hydrolysis and reduction, allowing the sulfonyl fluoride group to be carried through multiple synthetic steps without degradation. mdpi.com This robustness is a key advantage in multi-step syntheses. Furthermore, the reactivity of sulfonyl fluorides is orthogonal to many other functional groups, meaning they can react selectively without affecting other parts of a complex molecule. enamine.net

In practice, these compounds are used in a modular fashion. mdpi.com Synthetic strategies often involve linking building blocks together through high-yielding and well-established reactions, such as Suzuki couplings or the coupling of amines with sulfonyl chlorides (or fluorides). mdpi.com The presence of multiple functional groups on a single building block, such as the hydroxyl and sulfonyl fluoride groups on the pyridine (B92270) ring of 5-Hydroxypyridine-2-sulfonyl fluoride, allows for sequential and site-selective reactions, enabling the rapid construction of molecular complexity from a simple, stable precursor. The use of such fluorinated building blocks remains a dominant approach in modern drug discovery. nih.gov

Strategies for Late-Stage Functionalization in Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnih.gov Pyridine-containing compounds are prime candidates for LSF due to the prevalence of the pyridine ring in pharmaceuticals. researchgate.net

A key strategy for the LSF of pyridines involves a two-step sequence: a site-selective C-H fluorination followed by a nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu This approach is particularly effective for functionalizing the position alpha to the pyridine nitrogen. acs.org

C-H Fluorination : Reagents like silver(II) fluoride (AgF2) can selectively replace a hydrogen atom on the pyridine ring with a fluorine atom. acs.org The fluorination often occurs with high regioselectivity, targeting the electron-deficient positions of the ring. acs.org

Nucleophilic Aromatic Substitution (SNAr) : The newly installed fluorine atom acts as an excellent leaving group for SNAr reactions. researchgate.net The high electronegativity of fluorine activates the ring towards nucleophilic attack, making the substitution of fluoride by a wide range of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) efficient under mild conditions. nih.govacs.org Reactions of 2-fluoropyridines are significantly faster than those of their 2-chloropyridine (B119429) counterparts. acs.org

This tandem strategy allows for the introduction of diverse functionalities at a late stage, avoiding the need for lengthy de novo syntheses for each new analogue. nih.gov For a molecule like this compound, the existing sulfonyl fluoride group could be converted to a sulfonamide, and then the pyridine ring could be further modified using LSF techniques on a different part of the molecule, or the pyridine ring itself could be the target of LSF prior to the introduction or modification of the sulfonyl fluoride group. This approach provides a powerful tool for rapidly exploring the chemical space around a lead compound. nih.govnih.gov

Development and Utilization of Covalent Probes in Chemical Biology Research